1-[4-(4-Tert-butylphenoxy)butyl]imidazole
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Overview
Description
1-[4-(4-Tert-butylphenoxy)butyl]imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Tert-butylphenoxy)butyl]imidazole typically involves the reaction of 4-(4-tert-butylphenoxy)butyl bromide with imidazole. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the imidazole ring attacks the carbon atom bonded to the bromine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Tert-butylphenoxy)butyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-[4-(4-Tert-butylphenoxy)butyl]imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Tert-butylphenoxy)butyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. The tert-butylphenoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug development, where the compound can target intracellular pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-Tert-butylphenoxy)butyl]-4-methylpiperidine
- 4-[4-(2-tert-butylphenoxy)butyl]morpholine
- N-(tert-butyl)-4-(4-tert-butylphenoxy)-1-butanamine
Uniqueness
1-[4-(4-Tert-butylphenoxy)butyl]imidazole is unique due to the presence of both the imidazole ring and the tert-butylphenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of stability, reactivity, and biological activity, making it a versatile tool in scientific research and industrial applications.
Properties
IUPAC Name |
1-[4-(4-tert-butylphenoxy)butyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-17(2,3)15-6-8-16(9-7-15)20-13-5-4-11-19-12-10-18-14-19/h6-10,12,14H,4-5,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFYXMIHNLNIDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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